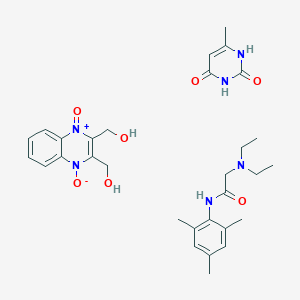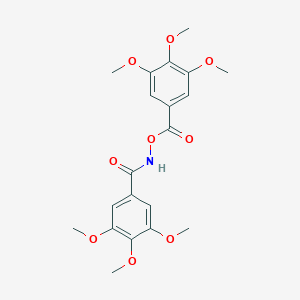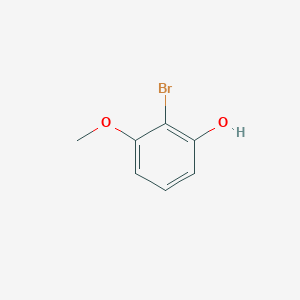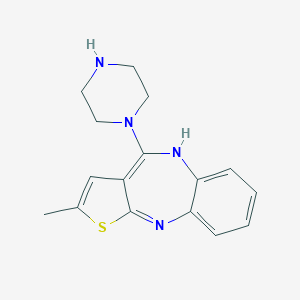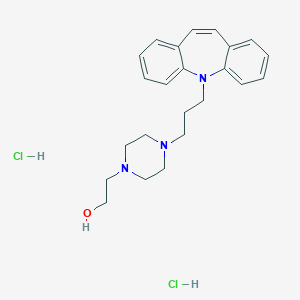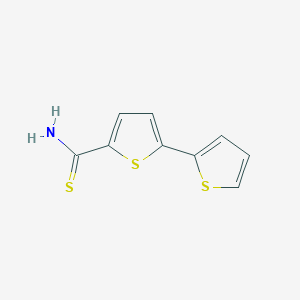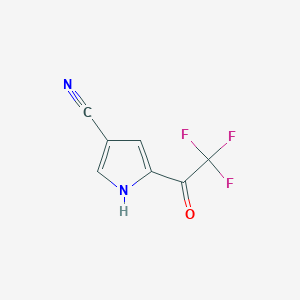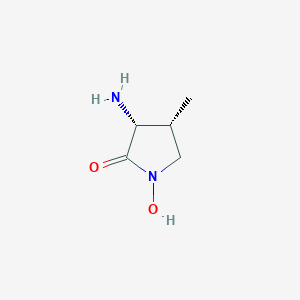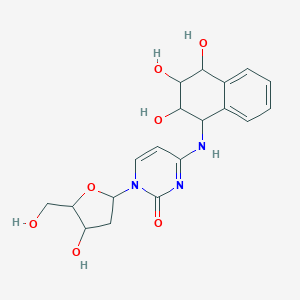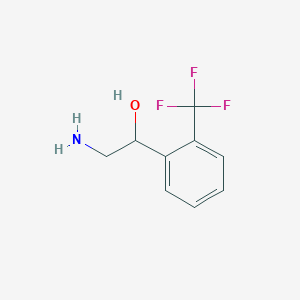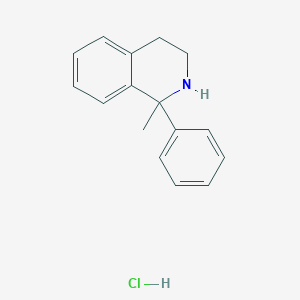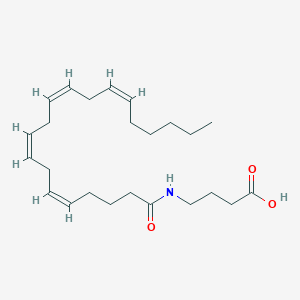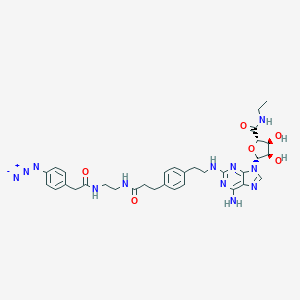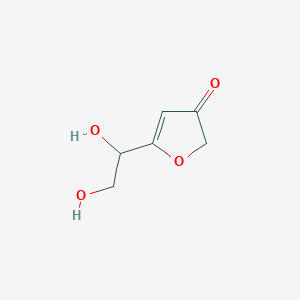
5-(1,2-Dihydroxyethyl)-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dihydroxyethyl)-3(2H)-furanone, commonly known as furanone, is a natural organic compound that is widely used in the food industry due to its unique flavor and aroma. Furanone is a cyclic lactone that is found in various fruits and vegetables, including strawberries, tomatoes, and carrots. In recent years, furanone has gained significant attention in the scientific community due to its potential health benefits and applications in various fields.
Mecanismo De Acción
Furanone is believed to exert its biological effects through various mechanisms, including inhibition of quorum sensing and modulation of gene expression. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, and furanone has been shown to disrupt this process, leading to decreased virulence and biofilm formation. Furanone has also been shown to modulate gene expression in various organisms, leading to changes in cellular processes and functions.
Efectos Bioquímicos Y Fisiológicos
Furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, furanone has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. Furanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furanone has several advantages and limitations for lab experiments. One of the main advantages is its natural origin, making it a safe and environmentally friendly alternative to synthetic compounds. Furanone is also relatively easy to synthesize and has a unique flavor and aroma, making it a useful tool in food science research. However, furanone has some limitations, including its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for furanone research, including its potential use as a natural antimicrobial agent in food preservation and its applications in the pharmaceutical industry. Furanone has also shown promising results in the treatment of various diseases, including cancer and diabetes, and further research is needed to explore its therapeutic potential. Additionally, the mechanisms of action of furanone need to be further elucidated to fully understand its biological effects.
Métodos De Síntesis
Furanone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. One of the most common methods for furanone synthesis is the acid-catalyzed reaction of dihydroxyacetone with acetic anhydride. Microbial fermentation of certain bacteria and fungi can also produce furanone, and enzymatic synthesis using enzymes such as lipases and esterases has shown promising results.
Aplicaciones Científicas De Investigación
Furanone has been extensively studied for its potential health benefits and applications in various fields. In the food industry, furanone is used as a natural flavoring agent in various products, including baked goods, beverages, and dairy products. Furanone has also been studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation.
Propiedades
Número CAS |
138370-64-6 |
|---|---|
Nombre del producto |
5-(1,2-Dihydroxyethyl)-3(2H)-furanone |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
5-(1,2-dihydroxyethyl)furan-3-one |
InChI |
InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |
Clave InChI |
ZKKWNLUNMKLFKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)C(CO)O |
SMILES canónico |
C1C(=O)C=C(O1)C(CO)O |
Sinónimos |
5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



